

Introduction: Defining 2-Chloro-4-ethylphenol

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Compound of Interest

Compound Name: *2-Chloro-4-ethylphenol*

Cat. No.: *B7810190*

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2-Chloro-4-ethylphenol is a substituted phenolic compound characterized by a chlorine atom and an ethyl group attached to the benzene ring. As a halogenated phenol, it serves as a versatile chemical intermediate and building block in organic synthesis. Its precise IUPAC name is **2-chloro-4-ethylphenol**.^{[1][2]} The substitution pattern—with the hydroxyl group at position 1, chlorine at position 2, and the ethyl group at position 4—confers specific chemical reactivity and physical properties that are of interest to researchers in synthetic chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, potential applications in drug development, and critical safety protocols.

Chemical Identity and Key Identifiers

A clear understanding of a compound's identity is foundational for any research application. The following table summarizes the key identifiers for **2-Chloro-4-ethylphenol**.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-4-ethylphenol	[1] [2]
CAS Number	18980-00-2	[1] [2] [3]
Molecular Formula	C ₈ H ₉ ClO	[1] [2] [3]
Molecular Weight	156.61 g/mol	[1]
InChI Key	QNQRRCHRJHMSLF-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CCC1=CC(=C(C=C1)O)Cl	[1]
Synonyms	Phenol, 2-chloro-4-ethyl-	[1] [2] [3]

Part 1: Physicochemical and Spectroscopic Properties

The utility of a chemical compound in experimental work is largely dictated by its physical and chemical properties. While comprehensive experimental data for **2-Chloro-4-ethylphenol** is not extensively published, the following table includes computed properties and available experimental data, which serve as a reliable guide for laboratory use.

Property	Value	Details / Source(s)
Physical State	Liquid	Based on supplier information for similar compounds.
Molecular Weight	156.609 g/mol	NIST.[2][3]
Hydrogen Bond Donors	1	Computed by Cactvs.[1]
Hydrogen Bond Acceptors	1	Computed by Cactvs.[1]
Rotatable Bond Count	1	Computed by Cactvs.[1]
XLogP3	3.0	A measure of lipophilicity, computed by XLogP3.[1]
Kovats Retention Index	1374	For gas chromatography on a standard non-polar column.[1][2]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **2-Chloro-4-ethylphenol** is most effectively achieved through the electrophilic aromatic substitution of 4-ethylphenol. This approach is favored due to the high regioselectivity imparted by the existing substituents on the aromatic ring.

Causality of the Synthetic Strategy

The choice of 4-ethylphenol as the starting material is a logical one based on fundamental principles of organic chemistry. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The ethyl (-CH₂CH₃) group is also an activating, ortho, para-director, albeit weaker than the hydroxyl group. In 4-ethylphenol, the para position relative to the hydroxyl group is blocked by the ethyl group. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activator, namely C2 and C6. This inherent electronic preference allows for a highly selective chlorination at the C2 position, minimizing the formation of unwanted isomers and simplifying downstream purification.

Experimental Protocol: Chlorination of 4-Ethylphenol

This protocol is adapted from established methods for the selective chlorination of similar substituted phenols, such as 4-methylphenol.[4][5] It is designed as a self-validating workflow, concluding with purification and characterization steps to confirm the identity and purity of the final product.

Materials:

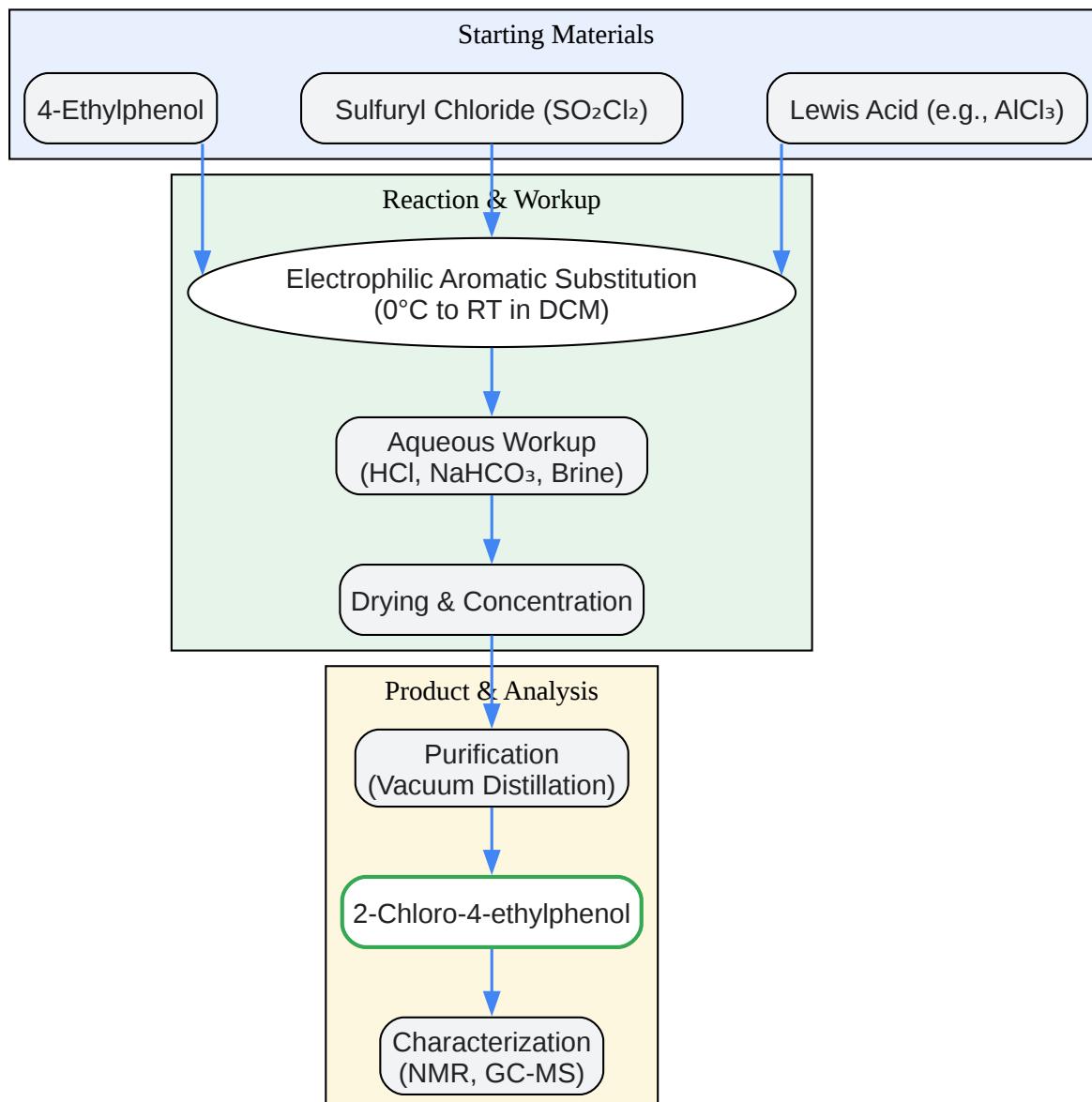
- 4-Ethylphenol
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (DCM, anhydrous)
- Anhydrous Aluminum Chloride (AlCl_3) or another suitable Lewis acid
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Catalyst Addition:** Cautiously add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq) to the stirred solution.
- **Chlorination:** Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The use of sulfuryl chloride is often preferred over chlorine gas in a laboratory setting for its ease of handling.

- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Workup and Quenching: Upon completion, slowly quench the reaction by adding cold 1 M HCl to neutralize the Lewis acid catalyst. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **2-Chloro-4-ethylphenol** by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
- Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

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Caption: Synthesis workflow for **2-Chloro-4-ethylphenol**.

Part 3: Analytical Characterization Techniques

To ensure the synthesized compound meets the required specifications for research or development, a suite of analytical techniques must be employed.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable tool for assessing the purity of **2-Chloro-4-ethylphenol** and confirming its molecular weight. The NIST Chemistry WebBook reports a Kovats retention index of 1374 on a non-polar column, which can be used as a reference point for identification.[2] The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) with a molecular ion peak corresponding to its molecular weight of ~156.6 g/mol .[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of protons. The spectrum for **2-Chloro-4-ethylphenol** is expected to show signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.
 - ^{13}C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum should display eight unique signals corresponding to the carbons in the molecule, providing definitive structural confirmation.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will be characterized by a broad absorption band for the O-H stretch of the phenol group and distinct peaks in the aromatic region corresponding to the C-H and C=C bonds of the substituted benzene ring.

Part 4: Applications in Research and Drug Development

While **2-Chloro-4-ethylphenol** is not itself an active pharmaceutical ingredient, its structure makes it a relevant intermediate and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8] The incorporation of chlorine into organic

molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological and physical properties.[\[9\]](#)[\[10\]](#)

The Role of Chlorination in Drug Design:

- Increased Lipophilicity: The chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.
- Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.
- Binding Interactions: A chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

Given these principles, **2-Chloro-4-ethylphenol** represents a valuable scaffold. Its phenolic hydroxyl group can be used for ether or ester linkages, while the aromatic ring can undergo further functionalization, making it a versatile starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[\[11\]](#)

Part 5: Safety, Handling, and Toxicology

As a chlorinated phenol, **2-Chloro-4-ethylphenol** must be handled with appropriate caution. Data from structurally similar compounds indicate that it should be treated as a hazardous substance.[\[12\]](#)[\[13\]](#)

Hazard Profile:

- Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[\[12\]](#)[\[13\]](#)
- Corrosivity: Causes severe skin burns and serious eye damage.[\[12\]](#)
- Environmental Hazard: May be harmful to the aquatic environment.[\[12\]](#)

Recommended Handling and Safety Protocols:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[\[13\]](#) Eyewash stations and safety showers must be readily accessible.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
 - Respiratory Protection: If ventilation is inadequate, use a certified respirator.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases, acid chlorides, and oxidizing agents.[12]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Trustworthiness and Self-Validation: The protocols and information presented herein are synthesized from authoritative chemical databases and safety data sheets for analogous compounds. However, it is imperative for the researcher to always consult the specific, most current Safety Data Sheet (SDS) provided by the manufacturer before handling **2-Chloro-4-ethylphenol**.

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